molecular formula C11H16N2O4S B14627900 2-[Methyl(phenyl)amino]-2-oxoethyl dimethylsulfamate CAS No. 56651-52-6

2-[Methyl(phenyl)amino]-2-oxoethyl dimethylsulfamate

Cat. No.: B14627900
CAS No.: 56651-52-6
M. Wt: 272.32 g/mol
InChI Key: OLKOMFQCKXMGHE-UHFFFAOYSA-N
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Description

2-[Methyl(phenyl)amino]-2-oxoethyl dimethylsulfamate is an organic compound with a complex structure that includes a methyl group, a phenyl group, an amino group, an oxo group, and a dimethylsulfamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Methyl(phenyl)amino]-2-oxoethyl dimethylsulfamate typically involves multiple steps. One common method involves the reaction of methyl phenyl ketone with dimethylsulfamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-[Methyl(phenyl)amino]-2-oxoethyl dimethylsulfamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[Methyl(phenyl)amino]-2-oxoethyl dimethylsulfamate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[Methyl(phenyl)amino]-2-oxoethyl dimethylsulfamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[Methyl(phenyl)amino]-2-oxoethyl 3,4,5-triacetoxybenzoate
  • (2-[Methyl(phenyl)amino]-2-oxoethyl)thioacetic acid
  • (2-[(4-Methylphenyl)amino]-2-oxoethyl)thioacetic acid

Uniqueness

2-[Methyl(phenyl)amino]-2-oxoethyl dimethylsulfamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

56651-52-6

Molecular Formula

C11H16N2O4S

Molecular Weight

272.32 g/mol

IUPAC Name

[2-(N-methylanilino)-2-oxoethyl] N,N-dimethylsulfamate

InChI

InChI=1S/C11H16N2O4S/c1-12(2)18(15,16)17-9-11(14)13(3)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3

InChI Key

OLKOMFQCKXMGHE-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)OCC(=O)N(C)C1=CC=CC=C1

Origin of Product

United States

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